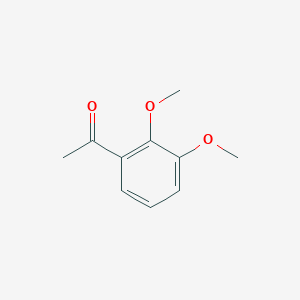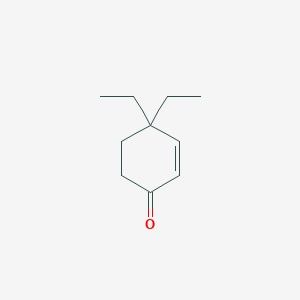
4,4-二乙基环己-2-烯酮
描述
Synthesis Analysis
The synthesis of 4,4-Diethylcyclohex-2-enone involves the potassium hydroxide promoted annelation of methyl vinyl ketone and isobutyraldehyde . This process results in the formation of major side products, the structures and mechanisms of which have been studied .Molecular Structure Analysis
The molecular structure of 4,4-Diethylcyclohex-2-enone is characterized by an unsaturated carbonyl group, which is a common feature of enones. Further details about its molecular structure can be found in the PubChem database .Chemical Reactions Analysis
The preparation of 4,4-Diethylcyclohex-2-enone involves chemical reactions that lead to the formation of major side products . These reactions are promoted by potassium hydroxide and involve the annelation of methyl vinyl ketone and isobutyraldehyde .Physical And Chemical Properties Analysis
4,4-Diethylcyclohex-2-enone has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. More detailed physical and chemical properties can be found in the PubChem database .Relevant Papers The preparation of 4,4-Diethylcyclohex-2-enone and the formation of its major side products have been discussed in a paper published in The Journal of Organic Chemistry . Other relevant papers can be found through a literature search on databases like PubMed or Web of Science.
科学研究应用
1. Synthesis of Degradable and Chemically Recyclable Polymers
- Application Summary : 4,4-Diethylcyclohex-2-enone is used in the synthesis of degradable and chemically recyclable polymers. The polymers are synthesized using five-membered cyclic ketene hemiacetal ester (CKHE) monomers .
- Methods of Application : The monomers were synthesized in high yields (80–90%), which is an attractive feature. DMDL and PhDL were copolymerized with various families of vinyl monomers, i.e., methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide, and various functional methacrylates and acrylate .
- Results or Outcomes : The obtained homopolymers and random copolymers of DMDL degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C). The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA) .
2. Electrochemical Oxidative Dehydrogenation Aromatization
- Application Summary : 4,4-Diethylcyclohex-2-enone is used in the electrochemical cross-dehydrogenation aromatization (ECDA) reaction involving cyclohex-2-enone and amines, culminating in the synthesis of 1,4-phenylenediamine .
- Methods of Application : The ECDA reaction involves cyclohex-2-enone and amines, and it is devoid of supplementary metal catalysts and chemical oxidants .
- Results or Outcomes : The broad applicability of the reaction substrate is underscored, demonstrating its compatibility with select natural and pharmaceutical molecules, thus showing considerable potential for the synthesis of bioactive compounds .
3. (4+3) Cycloaddition Strategies in the Synthesis of Natural Products
- Application Summary : 4,4-Diethylcyclohex-2-enone is used in (4+3) cycloaddition strategies in the synthesis of natural products. Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
- Methods of Application : The (4+3) cycloadditions have been widely applied in synthesis. This review article summarizes some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products .
- Results or Outcomes : The syntheses have exploited the functional group endowed (4+3) cycloadducts resulting from these reactions, highlighting the utility of this methodology for the synthesis of a range of complex molecules .
属性
IUPAC Name |
4,4-diethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-10(4-2)7-5-9(11)6-8-10/h5,7H,3-4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNPBXGWZOROKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)C=C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499998 | |
| Record name | 4,4-Diethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethylcyclohex-2-enone | |
CAS RN |
35161-14-9 | |
| Record name | 4,4-Diethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Diethyl-2-cyclohexen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


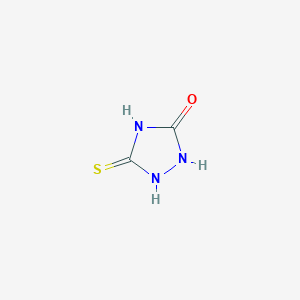
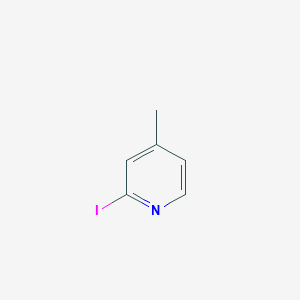
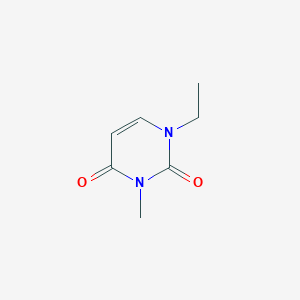
![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)
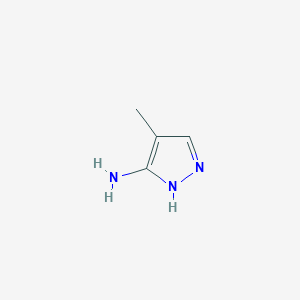
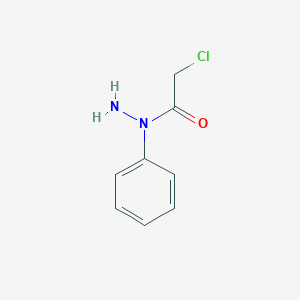
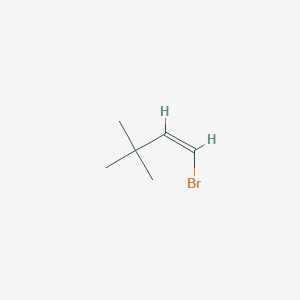
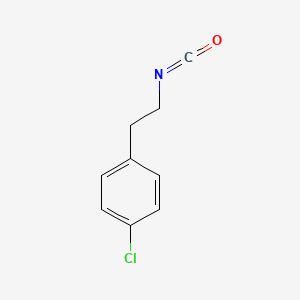
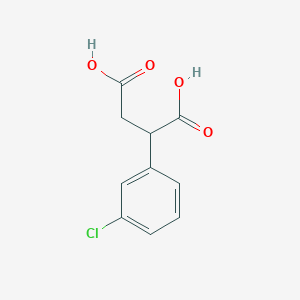
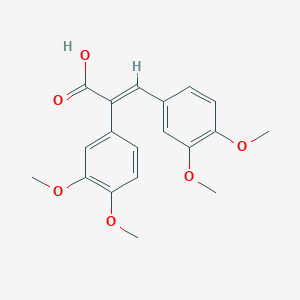
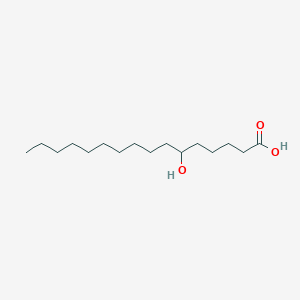
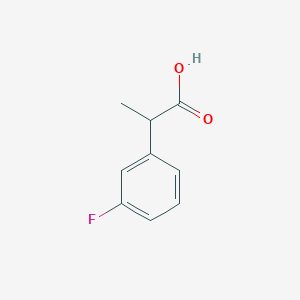
![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)
